N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide is a novel compound that has gained attention in the scientific community due to its potential use in various fields. It is a pyridine derivative that has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in disease progression. It has also been shown to modulate the activity of certain receptors and ion channels in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to modulate the activity of certain ion channels and receptors in the body, which can have various physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide in scientific research. One potential direction is its use as a drug candidate for the treatment of various diseases. It could also be used as a tool compound in biochemical and physiological studies to further understand its mechanism of action. Additionally, further research could be conducted to improve its solubility and bioavailability, which could increase its potential use in various applications.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in scientific research. Its high potency and selectivity make it a potential drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide involves the reaction of 2-fluoropyridine-3-carboxylic acid with 1-ethyl-4-methylpyrazole in the presence of a coupling reagent such as EDCI or DCC. The reaction is carried out in a solvent such as DMF or DMSO at room temperature for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
N-[(1-Ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool compound in biochemical and physiological studies.
properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-2-17-8-9(7-16-17)6-15-12(18)10-4-3-5-14-11(10)13/h3-5,7-8H,2,6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIXTSYWSLGCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=C(N=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.